3-Hydroxybenzaldehyde oxime
Overview
Description
3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure
Mechanism of Action
Target of Action
It is known that oximes, in general, can interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that oximes can influence various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known that oximes can have various biological effects depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.
Cellular Effects
This compound has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly and practical method. The general reaction is as follows:
3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride→3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but may involve optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to achieve maximum efficiency under catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Salicylaldehyde oxime: Similar structure but with the hydroxyl group at the ortho position.
4-Hydroxybenzaldehyde oxime: Hydroxyl group at the para position.
2-Hydroxybenzaldehyde oxime: Hydroxyl group at the ortho position.
Uniqueness
3-Hydroxybenzaldehyde oxime is unique due to the position of the hydroxyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEZCGOWIADGFY-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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